2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile - 449737-25-1

2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile

Catalog Number: EVT-2822074
CAS Number: 449737-25-1
Molecular Formula: C17H11NO3
Molecular Weight: 277.279
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

One common approach involves a multi-step process starting from readily available 7-hydroxyflavone derivatives. [, , ]

  • Step 1: The 7-hydroxy group of the flavone undergoes alkylation with a suitable reagent, such as chloroacetonitrile, in the presence of a base like potassium carbonate and a polar aprotic solvent like dimethylformamide. []
  • Step 2: The resulting intermediate is then subjected to further modifications depending on the desired final compound. This could involve reactions like condensation, cyclization, or substitutions at various positions of the molecule. []
Molecular Structure Analysis

2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile consists of a central 4H-chromen-4-one (flavone) core. [, ] The structure is characterized by:

Chemical Reactions Analysis
  • Hydrolysis of the nitrile group: This reaction can convert the nitrile (-CN) group to a carboxylic acid (-COOH) group, providing a handle for further derivatization or enhancing water solubility. []
  • Condensation reactions: The carbonyl group in the chromenone ring can participate in condensation reactions with amines, hydrazines, and other nucleophiles. [, ]
  • Cyclization reactions: Depending on the reaction conditions and reagents used, 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile can undergo cyclization reactions to form various heterocyclic ring systems. [, ]
Mechanism of Action
  • Inhibit enzymes: Such as acetylcholinesterase, butyrylcholinesterase, Rho-associated coiled-coil containing serine/threonine protein kinases (ROCKs), and α-glucosidase, by binding to their active sites and preventing substrate binding. [, , ]
  • Interact with receptors: Like sigma (σ) receptors, potentially influencing various cellular processes. []
Applications
  • Anticancer agents: Some derivatives have demonstrated potent anticancer activity against various cancer cell lines, including breast cancer, gastric cancer, and liver cancer. They have shown potential to inhibit tumor cell growth, proliferation, and metastasis. [, , , ]
  • Anti-Alzheimer's agents: Derivatives exhibiting inhibitory activity against acetylcholinesterase and butyrylcholinesterase are being investigated for their potential in managing Alzheimer's disease. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter crucial for learning and memory. [, ]
  • Antidiabetic agents: Compounds showing potent inhibition of α-glucosidase are being explored for their potential in managing type 2 diabetes. α-glucosidase is involved in carbohydrate digestion, and its inhibition can help regulate blood sugar levels. []
  • Antibacterial and Antifungal agents: Research has highlighted the potential of some derivatives as antibacterial and antifungal agents, with promising activity against various bacterial and fungal strains. [, ]

b) Material Science:

  • Fluorescent probes: The inherent fluorescence properties of some 4H-chromen-4-one derivatives make them attractive candidates for development as fluorescent probes for biological imaging and sensing applications. []

N-(3-Chloro-2-oxo-4-arylazetidin-1-yl)-2-[(4-oxo-2-aryl-4H-chromen-7-yl)oxy]acetamide Derivatives

  • Compound Description: These compounds possess antioxidant and cardioprotective properties. Research highlights their ability to scavenge DPPH radicals and mitigate doxorubicin-induced cardiotoxicity in vivo. Notably, compounds SLP VI 1b, VI 1c, VI 2b, and VI 2d showed significant cardioprotective effects. In silico studies further revealed their strong binding affinity for cardiovascular targets MAPkinase P38 and PKCβ. []
  • Relevance: These derivatives share the core structure of a 4H-chromen-4-one (also known as a chromone) with 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile. The structural similarity lies in the presence of an aryloxyacetamide group at the 7-position of the chromone scaffold. This shared motif suggests potential for similar biological activities, particularly considering the documented cardioprotective effects of these derivatives. [] (https://www.semanticscholar.org/paper/507d7d03c645faf2bd76bd3b777508af24645a62)

(S)-2,4-Diamino-6-((1-(7-fluoro-1-(4-fluorophenyl)-4-oxo-3-phenyl-4H-quinolizin-2-yl)ethyl)amino)pyrimidine-5-carbonitrile

  • Compound Description: This compound is a potent and selective PI3Kδ inhibitor with a favorable pharmacokinetic profile. It demonstrates efficacy in preclinical models of hematological cancers, particularly in DLBCL cell lines and xenograft models. []
  • Relevance: While structurally distinct from the target compound, this quinolizinone derivative provides valuable insight into the development of potent and selective kinase inhibitors. It highlights the potential of exploring diverse heterocyclic scaffolds for targeting specific kinases. [] (https://www.semanticscholar.org/paper/92dd5756c9be792ecbe471997a33bed7a4f62f32)

6,8-Dibromo-5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl acetate

  • Compound Description: This compound exhibits a near-planar chromene ring system with a phenyl ring at the 2-position. The crystal structure reveals stabilization through intermolecular C—H⋯O interactions and an intramolecular O—H⋯O hydrogen bond. []
  • Relevance: Sharing the 4H-chromen-4-one core with 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile, this compound emphasizes the significance of substituents on the chromene ring for modulating physicochemical properties. The presence of bromine atoms and an acetate group likely influences its overall polarity and potential biological activity. [] (https://www.semanticscholar.org/paper/08bbb172a05d9764e7d3546dd90d7e27111e6594)
  • Compound Description: This series explores the natriuretic and uricosuric activities of various substituted chromen-4-one derivatives. Notably, 3,5-disubstituted [(4-oxo-4H-1-benzopyran-7-yl)oxy]acetic acids (6c-f, h, n, and x) exhibited potent natriuretic and uricosuric effects, while 4-oxo-3-phenyl-4H-furo[2,3-h][1]benzopyran-8-carboxylic acid (6dd) demonstrated potent natriuretic activity. []
  • Relevance: The [(4-oxo-4H-1-benzopyran-7-yl)oxy]acetic acid derivatives within this group are structurally analogous to 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile. They share the key structural motif of a chromen-4-one substituted with an oxy acetic acid group at the 7-position. The research findings regarding the biological activity of these derivatives provide valuable insights for understanding the structure-activity relationships and potential applications of 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile, particularly in the context of renal function and uric acid regulation. [] (https://www.semanticscholar.org/paper/73e9d953f3814f466fa4e01c833ae6c27bc55545)

(E)-5-((4-oxo-4H-chromen-3-yl)methyleneamino)-1-phenyl-1H-pyrazole-4-carbonitrile

  • Compound Description: This flavonoid derivative, designated as DK4023, demonstrates significant inhibitory effects on the motility and expression of matrix metallopeptidases (MMPs) 2 and 9 in MDA-MB-231 breast cancer cells. These enzymes play crucial roles in cancer cell invasion and metastasis. DK4023 inhibits tumor necrosis factor alpha (TNFα)-induced motility and disrupts F-actin formation in these cells. Mechanistically, it suppresses TNFα-induced MMP9 mRNA expression by downregulating the TNFα-extracellular signal-regulated kinase (ERK)/early growth response 1 (EGR-1) signaling pathway. []
  • Relevance: This compound shares the 4H-chromen-4-one core with 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile. While the substituents differ, both compounds highlight the versatility of the chromone scaffold in medicinal chemistry for creating molecules with potential therapeutic applications. [] (https://www.semanticscholar.org/paper/d1011998e36edfcb5e54e12ed4758cac2335a62d)

4-(Dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl)

  • Compound Description: This compound, identified as 12j, exhibits potent and selective inhibition of Rho-associated coiled-coil containing serine/threonine protein kinases (ROCKs) I and II. It shows promising activity in ex vivo models of diabetic retinopathy, a leading cause of vision loss. In retinal explants exposed to high glucose, 12j protects retinal neurons from oxidative stress and apoptosis. It also suppresses the abnormal proliferation of Müller cells and promotes the regression of blood vessels in these models. []
  • Relevance: Both this compound and 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile are based on the 4H-chromen-4-one scaffold. Furthermore, both compounds feature a substituent at the 7-position of the chromone ring that incorporates an oxy-acetamide moiety. These shared structural characteristics suggest that 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile might exhibit similar biological activities, particularly related to ROCK inhibition, and could potentially serve as a starting point for developing novel therapeutic agents for diabetic retinopathy and other conditions where ROCK activity is implicated. [] (https://www.semanticscholar.org/paper/bcccd202d6f073d6fb82470a20f40142010f5e01)

N′‐(2‐(3,5‐disubstituted‐4H‐1,2,4‐triazol‐4‐yl)acetyl)‐6/7/8‐substituted‐2‐oxo‐2H‐chromen‐3‐carbohydrazide Derivatives

  • Compound Description: This group comprises a novel set of compounds designed as potential antidiabetic agents. They have been specifically studied for their inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate metabolism and blood sugar regulation. The research revealed that a majority of these synthesized compounds displayed significant α-glucosidase inhibition. Notably, derivatives with a methoxy substituent on the coumarin ring (compounds 3e and 4e) exhibited the most potent inhibitory effects, with IC50 values of 0.96 ± 0.02 µg/ml and 1.44 ± 0.06 µg/ml, respectively. Kinetic analysis further indicated that compounds 3d, 3e, 4d, and 4e function as competitive inhibitors of α-glucosidase. []
  • Relevance: The N′‐(2‐(3,5‐disubstituted‐4H‐1,2,4‐triazol-4-yl)acetyl)‐6/7/8‐substituted-2-oxo-2H-chromen-3-carbohydrazides are structurally related to 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile through their shared coumarin (2H-chromen-2-one) moiety. Despite differences in substituents and the presence of a triazole ring in the related compounds, the common coumarin scaffold suggests that 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile might also possess potential antidiabetic properties, particularly considering the α-glucosidase inhibitory activity observed in the related compounds. [] (https://www.semanticscholar.org/paper/27a403904c2a4fd53d5c82e47095f8975a258d1c)

4-Amino-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one and Its Derivatives

  • Compound Description: These fluorinated 1,2,4-triazin-4-one derivatives exhibit promising antibacterial, antifungal, and anti-biofilm properties. []
  • Relevance: Though structurally distinct from 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile, these compounds highlight the use of heterocyclic systems with potential for diverse biological activities. Fluorinated heterocycles, as seen in these derivatives, are often explored in medicinal chemistry for their unique pharmacological profiles. [] (https://www.semanticscholar.org/paper/0dd79b7c3a180ec05bc5f89e7e5e8afc6b49e950)
  • Compound Description: These compounds are recognized for their affinity towards sigma (σ) receptors, specifically σ1 and σ2, making them potentially valuable in treating disorders such as Alzheimer's disease and neuropathic pain. 6-(4-(Piperidin-1-yl)butoxy)-4H-chromen-4-one (7) displays potent dual-target inhibitory activity against both acetylcholinesterase and monoamine oxidase B, along with notable σ1/σ2 affinity. Similarly, 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one (20) exhibits a high affinity for the σ1 receptor and inhibits both acetylcholinesterase and butyrylcholinesterase. []
  • Relevance: This class of compounds shares the fundamental 4H-chromen-4-one scaffold with 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile. The key structural difference lies in the presence of a substituted aminoalkoxy group at the 6-position of the chromene ring in this class, in contrast to the aryloxyacetonitrile substituent at the 7-position in the target compound. The documented σ receptor affinity and multi-target inhibitory activities of these related compounds suggest that exploring modifications at the 6-position of the chromone core in 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile could potentially lead to derivatives with enhanced biological activity or unique pharmacological profiles. [] (https://www.semanticscholar.org/paper/d2b7dafe817128f56a2dd1d8d15bd8bd04e9de51)

Pyrimidine‐Containing 4H‐Chromen‐4‐One Derivatives

  • Compound Description: These compounds demonstrate significant antibacterial activity against various plant pathogens, including Xanthomonas axonopodis pv. Citri (X. axonopodis), Xanthomonas oryzae pv. oryzae (X. oryzae), and Ralstonia solanacearum (R. solanacearum). Specifically, compound 2‐[(3‐{[5,7‐dimethoxy‐4‐oxo‐2‐(3,4,5‐trimethoxyphenyl)‐4H‐1‐benzopyran‐3‐yl]oxy}propyl)sulfanyl]‐4‐(4‐methylphenyl)‐6‐oxo‐1,6‐dihydropyrimidine‐5‐carbonitrile (4c) exhibits potent activity against X. axonopodis and X. oryzae. Compound 2‐[(3‐{[5,7‐Dimethoxy‐4‐oxo‐2‐(3,4,5‐trimethoxyphenyl)‐4H‐1‐benzopyran‐3‐yl]oxy}propyl)sulfanyl]‐4‐(3‐fluorophenyl)‐6‐oxo‐1,6‐dihydropyrimidine‐5‐carbonitrile (4h) displays the strongest antibacterial action against R. solanacearum. Notably, these compounds show superior efficacy compared to commercial antibacterial agents bismerthiazol (BT) and thiodiazole copper (TC). []
  • Relevance: This series exemplifies the potential of combining the 4H-chromen-4-one scaffold with a pyrimidine moiety to generate compounds with enhanced biological activities, particularly as antibacterial agents. This structure-activity relationship provides insights for further exploring the potential applications of 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile, suggesting that introducing similar modifications or incorporating a pyrimidine ring could potentially lead to derivatives with improved or unique biological properties. [] (https://www.semanticscholar.org/paper/97ec22261bd408f10e3c77237affc0d34354619c)

Alkyl 4‐Alkyl‐2,8‐dioxo‐2H,8H‐pyrano[2,3‐f]chromene‐10‐carboxylates and Alkyl 2(E)‐3‐[(4‐Alkyl‐2‐oxo‐2H‐chromen‐7‐yl)oxy]acrylates

  • Compound Description: These compounds are prepared by reacting 7-hydroxycoumarins with acetylenedicarboxylates or propiolates in the presence of triphenylphosphine. []
  • Relevance: These compounds, synthesized from 7-hydroxycoumarins, underscore the versatility of the coumarin scaffold as a building block in organic synthesis. While structurally distinct from 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile, their synthesis highlights the reactivity of the 7-hydroxy group in coumarins. [] (https://www.semanticscholar.org/paper/4eba0c91616c36ae79bf4b012e4aba19be5aa3c8)

Substituted 4-methyl-2-oxo-2H-chromen-7-yl phenyl carbamates

  • Compound Description: This series investigates substituted 4-methyl-2-oxo-2H-chromen-7-yl phenylcarbamates as potential inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic system. Notably, compound 4d within this series exhibited potent AChE inhibitory activity with an IC50 value of 13.5 ± 1.7 nM. Furthermore, this compound demonstrated promising anti-amnestic effects in mice, as evidenced by its ability to improve memory performance in scopolamine-induced amnesia. []
  • Relevance: These compounds share the fundamental coumarin scaffold with 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile, highlighting the importance of this core structure in medicinal chemistry. The presence of the phenyl carbamate moiety at the 7-position in these AChE inhibitors suggests that exploring similar modifications at the 7-position in 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile might be fruitful for developing compounds with enhanced biological activity or new pharmacological profiles. [] (https://www.semanticscholar.org/paper/04e2d3b2ee4be13f9bcd44069fb024a10dd11274)

3-(2-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)-2-oxo-ethoxy)-2-substituted-phenyl-4H-chromen-4-one Derivatives

  • Compound Description: This series focuses on novel chromen-4-one derivatives designed and synthesized as potential anticancer agents. These compounds have been evaluated for their anticancer activity against several cancer cell lines. Among them, compound 6af displayed potent inhibitory activity against the human gastric cancer cell line SGC-7901, with an IC50 value of 4.01 ± 0.97 μg/mL. Further investigations revealed that compounds 6cf and 6af exhibited significant telomerase inhibitory activity, with IC50 values of 4.89 ± 0.11 and 5.02 ± 0.91 μM, respectively. Docking studies provided insights into the binding mode of compound 6cf within the telomerase active site. []
  • Relevance: These compounds share a close structural resemblance to 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile. The primary distinction lies in the nature of the substituent at the 3-position of the chromen-4-one ring system. These structural similarities, combined with the observed anticancer and telomerase inhibitory activities, suggest that 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile might also possess potential as a scaffold for developing new anticancer agents. [] (https://www.semanticscholar.org/paper/b2a24acd74db0fba6483925e49460e501e38d30e)

Diethyl {(chromonyl/pyrazolyl) [(4-oxo-2-phenyl-quinazolin-3(4H)-yl)amino]methyl}phosphonates

  • Compound Description: This group encompasses novel chromonyl and pyrazolyl α-aminophosphonates, synthesized through Pudovik and Kabachnik-Fields reactions. Their anticancer activities were assessed against various cancer cell lines. The compounds 3-{[(3-phenyl/1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}-2-phenyl-quinazolin-4(3H)-ones (3d,e) and diethyl {[3-phenyl/1,3-diphenyl-1H-pyrazol-4-yl][(4-oxo-2-phenyl-quinazolin-3(4H)yl)amino]methyl}phosphonates (4d,e) demonstrated potent anticancer activity, particularly against HCT116, MCF-7, and HepG2 cell lines, compared to the standard drug. []
  • Relevance: While structurally distinct from 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile, the inclusion of chromonyl groups in these compounds emphasizes the potential of this moiety in anticancer drug discovery. Their synthesis and evaluation provide insights into how incorporating different pharmacophores with the chromone core might lead to potent anticancer agents. [] (https://www.semanticscholar.org/paper/0f0ba158ce96e9cd216d82f13afe06aa774c62fe)

Properties

CAS Number

449737-25-1

Product Name

2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile

IUPAC Name

2-(4-oxo-3-phenylchromen-7-yl)oxyacetonitrile

Molecular Formula

C17H11NO3

Molecular Weight

277.279

InChI

InChI=1S/C17H11NO3/c18-8-9-20-13-6-7-14-16(10-13)21-11-15(17(14)19)12-4-2-1-3-5-12/h1-7,10-11H,9H2

InChI Key

IDYIWGKZODLGAF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC#N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.